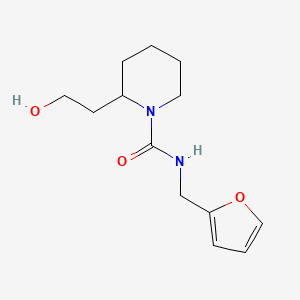![molecular formula C19H27NO3 B6639868 1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B6639868.png)
1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide, also known as CXCR4 antagonist AMD3100, is a synthetic small molecule that is used in scientific research to study the role of the CXCR4 receptor in various biological processes.
Mécanisme D'action
AMD3100 acts as a 1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide antagonist by binding to the receptor and blocking the binding of CXCL12. This inhibition of this compound signaling has been shown to have various effects on biological processes, including immune cell trafficking, hematopoiesis, and angiogenesis. In cancer, AMD3100 has been shown to inhibit tumor growth and metastasis by blocking this compound-mediated tumor cell migration and invasion.
Biochemical and Physiological Effects:
AMD3100 has various biochemical and physiological effects, including inhibition of immune cell trafficking, hematopoiesis, and angiogenesis. In cancer, AMD3100 has been shown to inhibit tumor growth and metastasis by blocking this compound-mediated tumor cell migration and invasion.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using AMD3100 in lab experiments is its ability to selectively inhibit 1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide signaling. This allows researchers to study the specific role of this compound in various biological processes without the interference of other signaling pathways. However, one limitation of using AMD3100 is its potential off-target effects, which may affect the interpretation of the results.
Orientations Futures
There are several future directions for the use of AMD3100 in scientific research. One potential area of research is the development of novel 1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide antagonists with improved efficacy and specificity. Another area of research is the identification of novel biological processes regulated by this compound signaling, which may lead to the development of new therapeutic targets for various diseases. Additionally, the combination of AMD3100 with other therapeutics may have synergistic effects in the treatment of cancer and other diseases.
Méthodes De Synthèse
AMD3100 is synthesized through a multi-step process involving the reaction of various chemical reagents. The initial step involves the reaction of 4-(2-methylphenyl)oxan-4-ylmethyl chloride with 1-hydroxy-2,3,5-trimethylbenzene to form an intermediate compound. This intermediate is then reacted with cyclopentanecarboxylic acid to form the final product, 1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide.
Applications De Recherche Scientifique
AMD3100 is primarily used in scientific research to study the role of the 1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide receptor in various biological processes. This compound is a chemokine receptor that plays a critical role in various physiological processes, including immune cell trafficking, hematopoiesis, and angiogenesis. AMD3100 acts as a this compound antagonist, which means it binds to the receptor and prevents the binding of its natural ligand, CXCL12. This inhibition of this compound signaling has been shown to have therapeutic potential in various diseases, including cancer, HIV, and inflammatory disorders.
Propriétés
IUPAC Name |
1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-15-6-2-3-7-16(15)18(10-12-23-13-11-18)14-20-17(21)19(22)8-4-5-9-19/h2-3,6-7,22H,4-5,8-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYICWQARXCUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3(CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B6639787.png)
![1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639799.png)
![1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B6639810.png)
![(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B6639819.png)





![[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone](/img/structure/B6639859.png)
![N-[1-(2-hydroxy-2-methylpropyl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B6639866.png)
![2-Methyl-1-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol](/img/structure/B6639869.png)
![(4-Fluorophenyl)-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6639875.png)
![2-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B6639892.png)